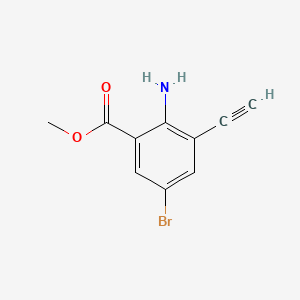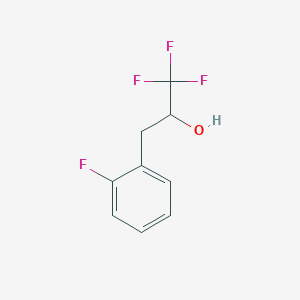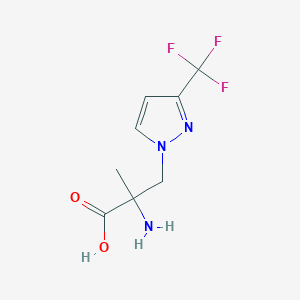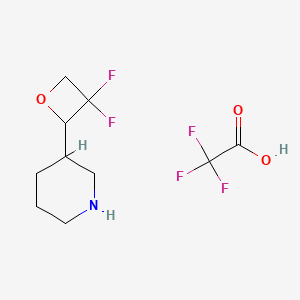
N-(4-(3-(1H-1,2,4-Triazol-3-yl)piperidine-1-carbonyl)benzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound that features a 1,2,4-triazole ring, a piperidine ring, and a prop-2-enamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the piperidine ring: The triazole intermediate is then reacted with a piperidine derivative under conditions that facilitate the formation of the piperidine-triazole linkage.
Introduction of the prop-2-enamide group: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Prop-2-enamide derivatives: These compounds are used in various chemical and biological applications.
Uniqueness
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
属性
分子式 |
C18H21N5O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[[4-[3-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C18H21N5O2/c1-2-16(24)19-10-13-5-7-14(8-6-13)18(25)23-9-3-4-15(11-23)17-20-12-21-22-17/h2,5-8,12,15H,1,3-4,9-11H2,(H,19,24)(H,20,21,22) |
InChI 键 |
YAKMSWXTFZVMAI-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)












